2-[2-(tetrahydro-2-furanyl)-1H-benzimidazol-1-yl]acetamide
Overview
Description
2-[2-(tetrahydro-2-furanyl)-1H-benzimidazol-1-yl]acetamide is a useful research compound. Its molecular formula is C13H15N3O2 and its molecular weight is 245.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 245.116426730 g/mol and the complexity rating of the compound is 323. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antimicrobial and Antifungal Activities
A study by Devi, Shahnaz, and Prasad (2022) synthesized derivatives of benzimidazole, including 2-(1H-benzimidazol-2-ylsulfanyl)-N-(4-oxo-2-phenyl-thiazolidin-3yl)acetamides, demonstrating significant antibacterial and antifungal properties against pathogens like Staphylococcus aureus, Klebsiella pneumoniae, and Candida albicans. Their cytotoxic activities were also highlighted, showcasing their potential in antimicrobial applications (Devi, Shahnaz, & Prasad, 2022).
Corrosion Inhibition
Yıldırım and Çetin (2008) explored the synthesis of 2-(alkylsulfanyl)-N-(pyridin-2-yl)acetamide derivatives, demonstrating their effectiveness as corrosion inhibitors. This study suggests that benzimidazole derivatives can significantly reduce corrosion in metallic structures, highlighting their potential in industrial applications (Yıldırım & Çetin, 2008).
Anticancer Activities
A variety of benzimidazole derivatives have been investigated for their anticancer properties. For instance, Yurttaş, Tay, and Demirayak (2015) synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives showing considerable antitumor activity against certain cancer cell lines. These findings underscore the potential of benzimidazole derivatives in developing new anticancer therapies (Yurttaş, Tay, & Demirayak, 2015).
Antioxidant Applications
Basta et al. (2017) prepared some benzimidazole derivatives and studied them as antioxidants for base stock, indicating their efficiency in improving the oxidation stability of local base oil. This research points to the utility of benzimidazole derivatives in enhancing the lifespan and performance of industrial oils (Basta et al., 2017).
Properties
IUPAC Name |
2-[2-(oxolan-2-yl)benzimidazol-1-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c14-12(17)8-16-10-5-2-1-4-9(10)15-13(16)11-6-3-7-18-11/h1-2,4-5,11H,3,6-8H2,(H2,14,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVJSXIHGQAXSID-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2=NC3=CC=CC=C3N2CC(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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